Valinal
Description
While direct references to "Valinal" are absent in the provided evidence, L-valine (C₅H₁₁NO₂) is a branched-chain amino acid (BCAA) critical in protein synthesis and metabolic regulation . Its classification under "Valine and derivatives" suggests that this compound may share structural or functional similarities with valine, such as a branched aliphatic side chain or involvement in biochemical pathways like the mammalian target of rapamycin (mTOR) signaling . Valine's CAS number (72-18-4), PubChem ID (6287), and role in industrial applications (e.g., polymeric ionic liquids in ) provide a foundation for inferring this compound's properties .
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-methylbutanal |
InChI |
InChI=1S/C5H11NO/c1-4(2)5(6)3-7/h3-5H,6H2,1-2H3/t5-/m1/s1 |
InChI Key |
DVOFEOSDXAVUJD-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C=O)N |
Canonical SMILES |
CC(C)C(C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Valinal can be synthesized through various methods. One common approach involves converting Boc-valine into the corresponding Weinreb amide using activation by Staab’s reagent (1,1′-carbonyldiimidazole). The Weinreb amide is then reduced with lithium aluminium hydride (LiAlH4) to produce Boc-valinal . Another method involves the use of microbial cell factories, where metabolic engineering of organisms like Corynebacterium glutamicum is employed to produce L-Valine .
Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using model organisms. These processes involve optimizing metabolic pathways to achieve high yields of L-Valine. The production process often faces challenges due to metabolic imbalances in recombinant strains, but advances in metabolic engineering have helped address these issues .
Chemical Reactions Analysis
Types of Reactions: Valinal undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted into chiral N-protected α-amino aldehydes through a one-pot reaction by activation with 1,1′-carbonyldiimidazole followed by reduction with diisobutylaluminium hydride (DIBAL-H) .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include lithium aluminium hydride (LiAlH4) for reduction and 1,1′-carbonyldiimidazole for activation. The reaction conditions typically involve mild temperatures and controlled environments to maintain the stereochemical integrity of the products .
Major Products Formed: The major products formed from the reactions involving this compound include chiral N-protected α-amino aldehydes, which are valuable building blocks in the synthesis of biologically active molecules .
Scientific Research Applications
Valinal has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds. In biology, it plays a crucial role in protein synthesis and muscle metabolism. In medicine, this compound is used as a component of amino acid infusions for patients with chronic liver disease and as a chemical building block for antiviral drugs and antibiotics . Additionally, this compound is used in the cosmetic industry for its moisturizing properties and in the agricultural industry as a feed additive to improve the lactation function of breeding animals .
Mechanism of Action
Valinal exerts its effects by activating the PI3K/Akt1 signaling pathway and inhibiting the activity of arginase to increase the expression of nitric oxide (NO). This enhances the phagocytosis of macrophages to drug-resistant pathogens. This compound also serves as a precursor for the synthesis of neurotransmitters, such as gamma-aminobutyric acid (GABA), which regulates brain activity and promotes relaxation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings :
- Branching Differences : this compound and valine share an isopropyl side chain, whereas leucine and isoleucine have longer or differently branched side chains. This impacts solubility and protein binding affinity .
- Metabolic Roles : All BCAAs activate mTOR, but valine is less potent than leucine in stimulating muscle protein synthesis .
Functional Analogues
Polymeric Ionic Liquids (PILs) Derived from Valine
Valine-based PILs exhibit high selectivity in CO₂ capture compared to PILs derived from alanine or glycine due to steric effects from the branched side chain . For example:
- CO₂/N₂ Selectivity : Valine PILs = 45.2 vs. Alanine PILs = 32.1 .
- Thermal Stability : Valine PILs degrade at 280°C, outperforming linear-chain analogs .
Analytical Techniques for Differentiation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
